Trityl hydroperoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

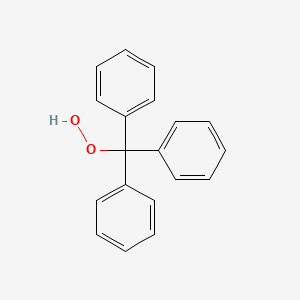

Structure

3D Structure

Properties

CAS No. |

4198-93-0 |

|---|---|

Molecular Formula |

C19H16O2 |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

[hydroperoxy(diphenyl)methyl]benzene |

InChI |

InChI=1S/C19H16O2/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H |

InChI Key |

ILNQBWPWHQSSNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OO |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of Trityl Hydroperoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trityl hydroperoxide, also known as triphenylmethyl hydroperoxide, is an organic peroxide with the chemical formula (C₆H₅)₃COOH. It is a valuable reagent in organic synthesis, primarily utilized as a selective oxidizing agent. This guide provides a comprehensive overview of its core physical properties, offering detailed experimental protocols and structured data for laboratory and research applications. Due to its peroxidic nature, this compound should be handled with appropriate safety precautions as it can be hazardous under certain conditions.

General Properties

This compound is a colorless, crystalline solid.[1] It is generally described as being soluble in organic solvents, while being insoluble in water.[1][2] This compound is noted for being an unusually thermally robust hydroperoxide.[3]

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some discrepancies exist in the reported values across different sources, which may be attributed to variations in experimental conditions or sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₆O₂ | [1][4][5] |

| Molecular Weight | 276.33 g/mol | [4][5] |

| Melting Point | 87.5–88.5 °C | [3] |

| Note: Some sources report "N/A" | [1] | |

| Boiling Point | 452.6 °C at 760 mmHg | [1][5] |

| Density | 1.167 g/cm³ | [1][5] |

| 1.27 g/mL | [3] | |

| Flash Point | 227.5 °C | [1][5] |

| Refractive Index | 1.617 | [1] |

| Vapor Pressure | 5.55 x 10⁻⁹ mmHg at 25 °C | [1][5] |

Solubility Profile

While specific quantitative solubility data is sparse in the literature, this compound is qualitatively described as being soluble in many common organic solvents and insoluble in water.[1][2]

General Solubility:

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl groups and a distinct signal for the hydroperoxy proton (-OOH). The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The hydroperoxy proton is a singlet and its chemical shift can be variable, often appearing downfield.[6][10]

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the three phenyl rings and the quaternary carbon attached to the hydroperoxy group. The aromatic carbons typically resonate in the δ 120-140 ppm region, while the quaternary carbon would be expected at a different characteristic shift.[4][6][10]

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

O-H stretch (hydroperoxy): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydroperoxy group and fragmentation of the triphenylmethyl cation.[13][14][15]

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound.

Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to get an approximate melting point.

-

Once the approximate melting point is known, allow the apparatus to cool.

-

Prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

The melting point is reported as this range.[16]

Caption: Workflow for determining the melting point of a solid organic compound.

Spectroscopic Analysis

6.2.1. NMR Spectroscopy

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Pipettes and vials

Procedure:

-

Dissolve a small, accurately weighed amount of this compound in a suitable deuterated solvent in a vial.

-

Transfer the solution to an NMR tube to the appropriate height.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).[10][17][18]

6.2.2. FTIR Spectroscopy

Apparatus:

-

FTIR spectrometer

-

Sample holder (e.g., KBr pellet press, ATR accessory)

-

Potassium bromide (KBr), if making a pellet

-

Spatula, mortar, and pestle

Procedure (KBr Pellet Method):

-

Mix a small amount of this compound with dry KBr powder in a mortar.

-

Grind the mixture to a fine, uniform powder.

-

Place a small amount of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

6.2.3. Mass Spectrometry

Apparatus:

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI)

-

Syringe pump or direct infusion system

-

Solvent for sample preparation

Procedure (Direct Infusion):

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer's ion source via direct infusion using a syringe pump at a constant flow rate.

-

Acquire the mass spectrum in the appropriate mass range.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data for structural elucidation.[14][15]

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Stability and Safety Considerations

This compound is an organic peroxide and should be handled with care. Organic peroxides can be thermally unstable and may decompose, sometimes violently, upon heating or in the presence of contaminants.[2][20] It is recommended to store this compound in a cool, dry place away from heat, light, and incompatible materials such as strong acids, bases, and reducing agents.[2] Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE).

References

- 1. Cas 4198-93-0,this compound | lookchem [lookchem.com]

- 2. Properties and Classifications of Organic Peroxides - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]

- 3. Triphenylmethyl hydroperoxide - Wikipedia [en.wikipedia.org]

- 4. Triphenylmethyl hydroperoxide | C19H16O2 | CID 95245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. idc-online.com [idc-online.com]

- 9. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound(4198-93-0) MS [m.chemicalbook.com]

- 14. amt.copernicus.org [amt.copernicus.org]

- 15. Mass spectrometry of some alkyl peroxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. youtube.com [youtube.com]

- 17. hmdb.ca [hmdb.ca]

- 18. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 19. lib3.dss.go.th [lib3.dss.go.th]

- 20. digitalcommons.unl.edu [digitalcommons.unl.edu]

An In-Depth Technical Guide to the Chemical Structure and Bonding of Trityl Hydroperoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding of trityl hydroperoxide, a notable organic peroxide. The information presented herein is intended to support research and development activities where this compound's unique properties are of interest.

Chemical Structure

This compound, also known as triphenylmethyl hydroperoxide, is an organic compound with the chemical formula (C₆H₅)₃COOH.[1][2] Its structure consists of a central carbon atom bonded to three phenyl rings and a hydroperoxide functional group (-OOH). This arrangement results in a sterically hindered and relatively stable hydroperoxide.

The spatial arrangement of the phenyl rings and the hydroperoxide group around the central carbon atom is crucial to its reactivity and stability. A three-dimensional representation of the molecule is essential for a complete understanding of its chemical behavior.

Caption: A 2D representation of the this compound molecule.

Chemical Bonding and Molecular Geometry

Key Bonding Parameters (Typical Values for Hydroperoxides):

| Bond | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C-C (in phenyl) | ~1.39 | ~120 |

| C-C (central-phenyl) | ~1.54 | - |

| C-O | ~1.43 | - |

| O-O | ~1.47 | - |

| O-H | ~0.96 | - |

| C-O-O | ~109.5 | - |

| O-O-H | ~100 | - |

Note: These are generalized values and may vary in the actual molecule due to steric hindrance and electronic effects.

The geometry around the central quaternary carbon atom is expected to be tetrahedral. The three phenyl groups are likely arranged in a propeller-like fashion to minimize steric strain.

Bond Dissociation Energy (BDE):

The O-O bond in hydroperoxides is relatively weak and prone to homolytic cleavage. The bond dissociation energy for the O-O bond in organic peroxides typically falls in the range of 34-45 kcal/mol.[3][4] This low BDE is a key factor in the reactivity of this compound, particularly its role as a radical initiator. While a precise experimental or high-level computational value for this compound's O-O BDE was not found in the search, it is expected to be within this range.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (typically δ 7.2-7.5 ppm) corresponding to the protons of the three phenyl rings. A characteristic signal for the hydroperoxide proton (-OOH) would be observed, likely as a broad singlet at a downfield chemical shift, the exact position of which can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for the quaternary central carbon, the carbons of the phenyl rings, and the carbon attached to the oxygen. The ipso-carbons of the phenyl rings will appear at a distinct chemical shift compared to the other aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H stretch (hydroperoxide) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch | 1000-1250 |

| O-O stretch | 820-880 |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (276.33 g/mol ).[5] Common fragmentation patterns would involve the loss of the hydroperoxy radical (•OOH), the hydroxyl radical (•OH), or cleavage of the O-O bond. The triphenylmethyl cation ((C₆H₅)₃C⁺) is a very stable carbocation and is expected to be a prominent peak in the mass spectrum.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of triphenylmethanol (B194598) with hydrogen peroxide in the presence of an acid catalyst.

Caption: A generalized workflow for the synthesis and analysis of this compound.

Detailed Protocol:

-

Materials:

-

Triphenylmethanol

-

Hydrogen peroxide (30% aqueous solution)

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Petroleum ether

-

-

Procedure:

-

Dissolve triphenylmethanol in diethyl ether in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add hydrogen peroxide to the stirred solution.

-

Add a catalytic amount of concentrated sulfuric acid dropwise.

-

Allow the reaction to stir at room temperature for several hours.

-

Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system, such as diethyl ether/petroleum ether, to yield crystalline this compound.

-

-

Safety Precautions: Organic peroxides can be explosive and should be handled with extreme caution. Use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Perform the reaction in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, bonding, spectroscopic properties, and a standard synthesis protocol for this compound. The information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding and application of this important organic compound. Further experimental and computational studies would be beneficial to refine the understanding of its precise molecular geometry and reactivity.

References

- 1. Cas 4198-93-0,this compound | lookchem [lookchem.com]

- 2. Triphenylmethyl hydroperoxide - Wikipedia [en.wikipedia.org]

- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 4. researchgate.net [researchgate.net]

- 5. Triphenylmethyl hydroperoxide | C19H16O2 | CID 95245 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Trityl Hydroperoxide from Triphenylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trityl hydroperoxide from triphenylmethanol (B194598). It includes detailed experimental protocols, a mechanistic exploration of the reaction, and a summary of key analytical data to support researchers and professionals in drug development and organic synthesis.

Introduction

This compound, also known as triphenylmethyl hydroperoxide, is a valuable and relatively stable organic hydroperoxide. Its utility in organic synthesis stems from its capacity to act as a source of the tritylperoxy radical and as an oxidizing agent. The synthesis of this compound from the readily available triphenylmethanol is a common and important laboratory procedure. This guide will delve into the core aspects of this transformation, providing the necessary details for its successful implementation and understanding.

Reaction and Mechanism

The synthesis of this compound from triphenylmethanol is typically achieved through an acid-catalyzed reaction with hydrogen peroxide. The overall transformation is as follows:

(C₆H₅)₃COH + H₂O₂ → (C₆H₅)₃COOH + H₂O[1]

The reaction proceeds via a carbocation intermediate, which is a key feature of the chemistry of trityl compounds. The acidic conditions facilitate the formation of the highly stable, resonance-stabilized trityl carbocation. This electrophilic intermediate is then attacked by hydrogen peroxide to form the final product.

The step-by-step mechanism is outlined below:

-

Protonation of the hydroxyl group: The hydroxyl group of triphenylmethanol is protonated by the acid catalyst (e.g., sulfuric acid).

-

Formation of the trityl carbocation: The protonated hydroxyl group departs as a molecule of water, leading to the formation of the resonance-stabilized trityl carbocation. This is often accompanied by the appearance of a characteristic yellow color.[1]

-

Nucleophilic attack by hydrogen peroxide: The trityl carbocation is then attacked by the nucleophilic hydrogen peroxide.

-

Deprotonation: A final deprotonation step yields this compound and regenerates the acid catalyst.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from triphenylmethanol.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Triphenylmethanol | 260.33 | 5.2 g | 0.02 |

| Glacial Acetic Acid | 60.05 | 60 mL | - |

| Diethyl Ether | 74.12 | 20 mL | - |

| 30% Hydrogen Peroxide | 34.01 | 10 mL | ~0.1 |

| Concentrated Sulfuric Acid | 98.08 | 4 drops | catalytic |

| 5% Sodium Bicarbonate Solution | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

| Pentane (B18724) | 72.15 | As needed | - |

Procedure

-

Dissolution of Starting Material: In a suitable flask, dissolve 5.2 g (0.02 mol) of triphenylmethanol in 60 mL of glacial acetic acid.

-

Addition of Ether: Add 20 mL of diethyl ether to the solution. This is to prevent the solidification of the acetic acid at the reaction temperature.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: To the cooled and stirred solution, add 4 drops of concentrated sulfuric acid, followed by the dropwise addition of 10 mL of 30% hydrogen peroxide.

-

Reaction: Maintain the reaction mixture at 0 °C with continuous stirring for 3.5 hours.

-

Neutralization: After the reaction is complete, carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide. It is crucial to keep the solution cold during neutralization to avoid decomposition of the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract twice with diethyl ether.

-

Washing: Combine the ether extracts and wash sequentially with a 5% sodium bicarbonate solution and then with water.

-

Drying and Evaporation: Dry the ether layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the ether under reduced pressure (in vacuo).

-

Recrystallization: Recrystallize the resulting solid from pentane to yield pure this compound as a white solid.

Expected Yield and Purity

The typical yield for this procedure is approximately 5 g (91%). The purity of the product can be assayed by iodometric titration and is consistently around 99%.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Triphenylmethanol | 5.2 g (0.02 mol) | |

| 30% Hydrogen Peroxide | 10 mL | |

| Reaction Conditions | ||

| Solvent | Glacial Acetic Acid / Diethyl Ether | |

| Catalyst | Concentrated Sulfuric Acid | |

| Temperature | 0 °C | |

| Reaction Time | 3.5 hours | |

| Product | ||

| Yield | 5 g (91%) | |

| Purity (by iodometric titration) | 99% | |

| Melting Point | 84-86 °C | |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, ppm) | δ 7.2-7.5 (m, 15H, Ar-H), δ 8.5 (s, 1H, -OOH) | |

| ¹³C NMR (CDCl₃, ppm) | δ 145.2, 128.5, 128.1, 127.9, 87.5 | |

| IR (KBr, cm⁻¹) | ν 3400 (O-H stretch), ν 837 (O-O stretch) | [2] |

Alternative Synthetic Route

An alternative method for the preparation of this compound involves the reaction of triphenylchloromethane with hydrogen peroxide. This method can also produce the target compound in high yield and purity.

Safety Considerations

-

Hydrogen Peroxide: 30% hydrogen peroxide is a strong oxidizer and can cause severe skin and eye burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Concentrated Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and appropriate PPE.

-

Organic Solvents: Diethyl ether and pentane are highly flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

-

Hydroperoxides: Organic hydroperoxides can be thermally unstable and potentially explosive, especially in the presence of metal contaminants. While this compound is relatively stable, it should be handled with care and stored in a cool, dark place.

Conclusion

The synthesis of this compound from triphenylmethanol is a robust and high-yielding reaction that is fundamental in many research and development settings. This guide provides a detailed protocol, mechanistic insights, and essential data to aid in the successful and safe execution of this synthesis. The use of a simple acid catalyst and readily available starting materials makes this a practical and efficient method for obtaining this valuable hydroperoxide.

References

mechanism of Trityl hydroperoxide formation

An In-depth Technical Guide on the Mechanism of Trityl Hydroperoxide Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylmethyl (trityl) hydroperoxide is a notable organic peroxide due to its relative thermal stability. An understanding of its formation is crucial for its application in organic synthesis and for mitigating its unintended formation in trityl-containing compounds exposed to oxidative conditions. This technical guide provides a comprehensive overview of the primary mechanisms of this compound formation: autoxidation of triphenylmethane (B1682552) and directed chemical synthesis from trityl derivatives. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in the field.

Introduction

This compound, with the chemical formula (C₆H₅)₃COOH, is a crystalline solid and a rare example of a thermally robust hydroperoxide. Its stability is attributed to the steric bulk of the three phenyl groups surrounding the central carbon atom. The formation of this compound can occur through a radical-mediated pathway involving the reaction of the triphenylmethyl radical with molecular oxygen, or through several synthetic routes, most commonly from triphenylmethanol (B194598) or triphenylmethyl chloride. This guide will delve into the core mechanisms of these formation pathways.

Autoxidation of Triphenylmethane

The autoxidation of triphenylmethane is a classic example of a free-radical chain reaction, leading to the formation of this compound upon exposure to air. The susceptibility of triphenylmethane to autoxidation is due to the remarkable stability of the intermediate triphenylmethyl (trityl) radical.

The mechanism proceeds through three key stages:

-

Initiation: The reaction is initiated by the abstraction of the tertiary hydrogen atom from triphenylmethane, forming a stable triphenylmethyl radical. This can be initiated by heat, light, or the presence of radical initiators. The stability of the trityl radical is due to the extensive delocalization of the unpaired electron across the three phenyl rings.

-

Propagation: The triphenylmethyl radical rapidly reacts with molecular oxygen (a diradical) to form a triphenylmethylperoxy radical. This peroxy radical then abstracts a hydrogen atom from another triphenylmethane molecule, propagating the chain reaction and forming this compound.

-

Termination: The chain reaction is terminated by the combination of any two radical species to form a non-radical product.

Experimental Considerations for Autoxidation

While often an undesired side reaction, the autoxidation of triphenylmethane can be performed under controlled conditions. This typically involves dissolving triphenylmethane in a suitable solvent and exposing it to an oxygen atmosphere, sometimes with the aid of a radical initiator. The reaction is often slow and may yield a mixture of products.

Chemical Synthesis of this compound

This compound is more commonly and efficiently prepared through directed chemical synthesis. The two primary methods start from triphenylmethanol and triphenylmethyl chloride.

From Triphenylmethanol

This method involves the acid-catalyzed reaction of triphenylmethanol with hydrogen peroxide.[1][2] The acidic conditions facilitate the formation of a trityl cation, which is then attacked by hydrogen peroxide.

Reaction: (C₆H₅)₃COH + H₂O₂ → (C₆H₅)₃COOH + H₂O[1]

From Triphenylmethyl Chloride

An alternative high-yield synthesis involves the reaction of triphenylmethyl chloride with hydrogen peroxide in a two-phase system or in the presence of a base to neutralize the hydrochloric acid formed.[3]

Reaction: (C₆H₅)₃CCl + H₂O₂ → (C₆H₅)₃COOH + HCl

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₆O₂ | [1][4] |

| Molecular Weight | 276.335 g/mol | [1] |

| Melting Point | 87.5–88.5 °C | [1] |

| Density | 1.27 g/mL | [1] |

| Yield (from Triphenylmethanol) | 91% | [2] |

| Yield (from Trityl Chloride) | 99% | [3] |

Experimental Protocols

Synthesis of this compound from Triphenylmethanol[2]

-

Dissolution: Dissolve triphenylmethanol (5.2 g, 20 mmol) in 60 mL of glacial acetic acid. Add 20 mL of diethyl ether to prevent the solidification of acetic acid at low temperatures.

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add 4 drops of concentrated sulfuric acid, followed by the dropwise addition of 10 mL of 30% hydrogen peroxide.

-

Reaction: Stir the solution at 0 °C for 3.5 hours.

-

Neutralization: Carefully neutralize the reaction mixture with aqueous sodium hydroxide (B78521) solution, ensuring the temperature remains low.

-

Extraction: Extract the product into diethyl ether (2 x 50 mL).

-

Washing: Combine the ether extracts and wash sequentially with 5% aqueous sodium bicarbonate solution and water.

-

Drying and Concentration: Dry the ether layer over anhydrous magnesium sulfate (B86663), filter, and remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from pentane (B18724) to yield pure triphenylmethyl hydroperoxide as a white solid.

Synthesis of this compound from Triphenylmethyl Chloride[3]

-

Reaction Setup: To a solution of triphenylchloromethane (431 g, 1.5 mol) in 700 g of toluene (B28343), add sodium bicarbonate (151 g, 1.8 mol).

-

Addition of Hydrogen Peroxide: With vigorous stirring, add 70% hydrogen peroxide (437 g, 9 mol) dropwise over approximately 30 minutes, maintaining the temperature at about 15 °C.

-

Reaction: Continue stirring the mixture at 15-20 °C for an additional 30 minutes.

-

Workup: Add 500 mL of water and stir for 5 minutes. Separate the aqueous phase.

-

Washing: Wash the organic phase twice with 1 L of water.

-

Drying and Filtration: Dry the organic phase with 50 g of anhydrous sodium sulfate and filter.

-

Isolation: The resulting toluene solution containing triphenylmethyl hydroperoxide can be used directly, or the solvent can be removed under vacuum to obtain the solid product.

Mechanistic Diagrams and Workflows

Caption: Autoxidation mechanism of triphenylmethane.

Caption: Synthesis of this compound from triphenylmethanol.

Caption: Experimental workflow for synthesis from trityl chloride.

Characterization

This compound can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: The presence of the O-H stretch of the hydroperoxide group and the characteristic absorptions of the phenyl groups can be observed.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[5]

-

Iodometric Titration: This is a classic method for quantifying the peroxide content and assessing the purity of the synthesized product.[2]

Safety Considerations

While this compound is relatively stable for a hydroperoxide, it is still an oxidizing agent and should be handled with care.[5] Avoid heating the compound to high temperatures, and store it in a cool, dark place. As with all peroxides, there is a potential for explosive decomposition under certain conditions. Appropriate personal protective equipment should be worn at all times.

Conclusion

The formation of this compound can be achieved through both radical-mediated autoxidation and directed chemical synthesis. The synthetic routes from triphenylmethanol and triphenylmethyl chloride offer high yields and are the preferred methods for its preparation. A thorough understanding of these mechanisms and experimental protocols is essential for its safe and effective use in research and development. This guide provides a foundational resource for professionals working with this and similar compounds.

References

- 1. Triphenylmethyl hydroperoxide - Wikipedia [en.wikipedia.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. DE3701502A1 - Process for the preparation of triphenylmethyl hydroperoxide - Google Patents [patents.google.com]

- 4. lookchem.com [lookchem.com]

- 5. Triphenylmethyl hydroperoxide | C19H16O2 | CID 95245 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Decomposition Pathways of Trityl Hydroperoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trityl hydroperoxide ((C₆H₅)₃COOH), a derivative of triphenylmethane, is a noteworthy organic hydroperoxide due to its relative thermal stability compared to other similar compounds.[1] This stability, coupled with its reactivity, makes it a subject of interest in various chemical and pharmaceutical research areas. Understanding its stability under different conditions and its decomposition pathways is crucial for its safe handling, storage, and application in synthesis and drug development. This guide provides a comprehensive overview of the current knowledge on the stability and decomposition of this compound, including experimental protocols and mechanistic insights.

Physicochemical Properties

This compound is a white crystalline solid with a melting point of 87.5–88.5 °C.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₆O₂ | [2] |

| Molecular Weight | 276.335 g/mol | [2] |

| Melting Point | 87.5–88.5 °C | [1] |

| Density | 1.167 g/cm³ | [2] |

| Boiling Point | 452.6 °C at 760 mmHg | [2] |

| Flash Point | 227.5 °C | [2] |

| Vapor Pressure | 5.55E-09 mmHg at 25°C | [2] |

Stability of this compound

This compound is recognized for being an unusually stable hydroperoxide.[1] However, like all hydroperoxides, its stability is influenced by factors such as temperature, light, and the presence of acids, bases, or metal ions. While specific kinetic data such as half-life at various temperatures is not extensively documented in publicly available literature, its handling precautions suggest it should be stored at low temperatures (around 0°C) and protected from light to minimize degradation.[3]

Decomposition Pathways

The decomposition of this compound can proceed through several pathways, primarily categorized as thermal, acid-catalyzed, and base-catalyzed decomposition. Each of these pathways leads to a distinct set of products.

Thermal Decomposition

The thermal decomposition of hydroperoxides generally proceeds via a homolytic cleavage of the weak oxygen-oxygen bond, generating alkoxy and hydroxyl radicals. In the case of this compound, this would lead to the formation of a trityloxyl radical ((C₆H₅)₃CO•) and a hydroxyl radical (•OH). These highly reactive radicals can then participate in a series of subsequent reactions.

While specific studies detailing the complete product distribution from the thermal decomposition of this compound are scarce, analogous reactions with other tertiary hydroperoxides suggest that the primary products are likely to be triphenylmethanol (B194598) and benzophenone , along with other minor products arising from radical side reactions.

Diagram 1: Proposed Thermal Decomposition Pathway of this compound

Caption: Proposed homolytic cleavage of this compound upon heating.

Acid-Catalyzed Decomposition

The acid-catalyzed decomposition of hydroperoxides, often referred to as the Hock rearrangement, is a well-established reaction.[4][5][6] For triarylmethyl hydroperoxides, this rearrangement is the predominant decomposition pathway in the presence of acid.[5] The mechanism involves protonation of the hydroperoxide, followed by the migration of one of the phenyl groups and subsequent cleavage to yield a carbocation and a phenol (B47542). In the case of this compound, this would lead to the formation of phenol and benzophenone .

Diagram 2: Acid-Catalyzed Decomposition of this compound (Hock Rearrangement)

Caption: The Hock rearrangement pathway for this compound.

Base-Catalyzed Decomposition

In the presence of a base, hydroperoxides can undergo decomposition through an elimination reaction. For tertiary hydroperoxides lacking an alpha-hydrogen, such as this compound, the decomposition is proposed to proceed via deprotonation of the hydroperoxyl proton to form the corresponding peroxide anion. This anion can then decompose to yield an alcohol and molecular oxygen. For this compound, the expected products of base-catalyzed decomposition are triphenylmethanol and oxygen .

Diagram 3: Proposed Base-Catalyzed Decomposition of this compound

Caption: Proposed pathway for the base-catalyzed decomposition of this compound.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of triphenylmethyl chloride with hydrogen peroxide in the presence of a base to neutralize the hydrochloric acid formed.[7]

Materials:

-

Triphenylmethyl chloride (trityl chloride)

-

Sodium bicarbonate (NaHCO₃)

-

70% Hydrogen peroxide (H₂O₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Petroleum ether

-

Water

Procedure:

-

Dissolve 431 g (1.5 mol) of triphenylmethyl chloride (97%) in 700 g of toluene.

-

Add 151 g (1.8 mol) of sodium bicarbonate to the solution.

-

With vigorous stirring, add 437 g (9 mol) of 70% w/w H₂O₂ dropwise over approximately 30 minutes, maintaining the temperature at about 15 °C.

-

After the addition is complete, continue stirring for another 30 minutes at 15 to 20 °C.

-

Add 500 ml of water and stir for 5 minutes.

-

Separate the aqueous phase.

-

Wash the organic phase twice with 1 L of water each time.

-

Dry the organic phase with 50 g of anhydrous sodium sulfate and filter.

-

The resulting toluene solution contains this compound and can be used directly, or the solvent can be removed under vacuum at 25 to 30 °C to obtain the solid product.

-

Wash the solid residue with a small amount of petroleum ether and dry to yield the final product.

Analysis of this compound and its Decomposition Products

1. Iodometric Titration for Quantification of this compound:

This method is used to determine the concentration of hydroperoxides. The hydroperoxide oxidizes iodide to iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution.[8][9][10][11]

Reagents:

-

Sample containing this compound

-

Demineralized water

-

Sulfuric acid solution

-

Potassium iodide solution (e.g., 1% w/v)

-

Ammonium (B1175870) molybdate (B1676688) solution (catalyst)

-

Standardized 0.1 N sodium thiosulfate solution

-

Starch indicator solution

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of acetic acid and chloroform).

-

Transfer the solution to an Erlenmeyer flask and add demineralized water, sulfuric acid solution, and potassium iodide solution.

-

Add a few drops of ammonium molybdate solution as a catalyst.

-

Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the solution turns a pale yellow color.

-

Add a few drops of starch indicator solution, which will turn the solution blue.

-

Continue the titration with sodium thiosulfate until the blue color disappears.

-

Record the volume of titrant used and calculate the concentration of this compound.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification:

Due to the thermal instability of hydroperoxides, direct analysis by GC-MS is often challenging.[12] A common approach is to derivatize the hydroperoxide to a more stable compound prior to analysis. Silylation is a widely used derivatization technique for this purpose.[12][13][14][15]

Diagram 4: Experimental Workflow for GC-MS Analysis of Decomposition Products

Caption: Workflow for the analysis of this compound decomposition products.

Silylation Protocol (General):

-

A sample of the decomposition mixture is collected.

-

A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS), is added to the sample.

-

The reaction is typically carried out in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and may require heating to ensure complete derivatization.

-

The resulting trimethylsilyl (B98337) (TMS) derivatives of the decomposition products (e.g., TMS-triphenylmethanol, TMS-phenol) are then analyzed by GC-MS.

Conclusion

This compound, while being relatively stable for a hydroperoxide, undergoes decomposition through distinct thermal, acid-catalyzed, and base-catalyzed pathways. The thermal route likely proceeds via a radical mechanism to yield triphenylmethanol and benzophenone. The acid-catalyzed pathway follows the Hock rearrangement to produce phenol and benzophenone. The base-catalyzed decomposition is expected to give triphenylmethanol and oxygen. A thorough understanding of these pathways and the application of appropriate analytical techniques, such as iodometric titration for quantification and GC-MS with derivatization for product identification, are essential for researchers and professionals working with this compound. The provided experimental protocols offer a foundation for the synthesis and analysis of this compound and its decomposition products. Further research is warranted to obtain detailed quantitative kinetic data on its stability under a wider range of conditions.

References

- 1. Triphenylmethyl hydroperoxide - Wikipedia [en.wikipedia.org]

- 2. This compound|lookchem [lookchem.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. DE3701502A1 - Process for the preparation of triphenylmethyl hydroperoxide - Google Patents [patents.google.com]

- 8. usptechnologies.com [usptechnologies.com]

- 9. solvay.com [solvay.com]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. Analysis of trimethylsilylperoxy derivatives of thermally labile hydroperoxides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Spectroscopic Characterization of Trityl Hydroperoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Trityl hydroperoxide, a unique and relatively stable organic hydroperoxide. This document details experimental protocols for its synthesis and analysis, presents key spectroscopic data, and illustrates the analytical workflow.

Introduction

This compound, (C₆H₅)₃COOH, is a solid organic hydroperoxide notable for its thermal stability compared to other hydroperoxides. Its triphenylmethyl (trityl) group provides significant steric hindrance, which influences its reactivity and spectroscopic properties. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and for understanding its role in various chemical reactions, including its use as an oxidizing agent in organic synthesis.[1] This guide covers the primary spectroscopic techniques for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Synthesis and Purification of this compound

A reliable method for the synthesis of this compound involves the reaction of triphenylchloromethane with hydrogen peroxide in a biphasic system.

Experimental Protocol: Synthesis of this compound [2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 431 g (1.5 mol) of triphenylchloromethane (97% purity) in 700 g of toluene (B28343).

-

Addition of Base: Add 151 g (1.8 mol) of sodium bicarbonate to the solution.

-

Addition of Oxidant: While stirring vigorously, add 437 g (9 mol) of 70% (w/w) hydrogen peroxide dropwise over approximately 30 minutes, maintaining the reaction temperature at about 15°C.

-

Reaction: Continue stirring at 15-20°C for an additional 30 minutes.

-

Quenching and Extraction: Add 500 mL of water and stir for 5 minutes. Separate the aqueous phase.

-

Washing: Wash the organic phase twice with 1 L of water each time.

-

Drying and Filtration: Dry the organic phase with 50 g of anhydrous sodium sulfate (B86663) and filter.

-

Purification: The resulting solution of this compound in toluene can be used directly, or the solid product can be obtained by removing the solvent under vacuum. The crude solid can be further purified by recrystallization from a suitable solvent such as pentane.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on known data for the compound and typical values for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR Spectroscopy Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 - 7.5 | Multiplet | 15H | Aromatic protons (C₆H₅) |

| ~8.0 - 9.0 | Singlet (broad) | 1H | Hydroperoxy proton (-OOH) |

Note: The chemical shift of the hydroperoxy proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[3]

¹³C NMR Spectroscopy Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Quaternary aromatic carbons attached to the central carbon |

| ~128 - 130 | Aromatic carbons (ortho, meta, para) |

| ~85 - 95 | Quaternary central carbon (C-OOH) |

Note: Specific assignments require 2D NMR experiments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

FTIR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad, Medium | O-H stretch (hydroperoxy group) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 1600, 1490, 1450 | Medium-Weak | Aromatic C=C ring stretches |

| 800 - 900 | Strong | O-O stretch |

| 690 - 770 | Strong | Aromatic C-H bend (out-of-plane) |

Note: The O-O stretch can be weak and difficult to assign definitively.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Mass Spectrometry Data [5]

| m/z | Proposed Fragment |

| 276.1 | [M]⁺ (Molecular Ion) |

| 243 | [M - OOH]⁺ or [(C₆H₅)₃C]⁺ (Trityl cation) |

| 165 | [(C₆H₅)₂CH]⁺ (Diphenylmethyl cation) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: The fragmentation pattern can be complex. The trityl cation is often a very stable and abundant fragment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic rings.

UV-Vis Spectroscopy Data

| λmax (nm) | Molar Absorptivity (ε) | Assignment |

| ~260 - 270 | Moderate | π → π* transitions of the phenyl rings |

Note: The exact absorption maxima and molar absorptivity can vary depending on the solvent.[6]

Experimental Protocols for Spectroscopic Analysis

NMR Sample Preparation

-

Sample Weighing: Weigh 5-25 mg of purified this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[7]

-

Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the solvent is dry and of high purity.

-

Dissolution: Gently swirl the vial to dissolve the sample completely.

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

-

Capping and Labeling: Cap the NMR tube and label it clearly.

FTIR Sample Preparation (KBr Pellet Method)

-

Grinding: In an agate mortar, grind 1-2 mg of dry this compound to a fine powder.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer.[9]

Mass Spectrometry Sample Preparation

-

Solution Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.[10]

-

Analysis: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography. For hydroperoxides, techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are often employed to minimize thermal decomposition.[10]

UV-Vis Sample Preparation

-

Stock Solution: Prepare a stock solution of known concentration of this compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile).

-

Dilution: Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbances in the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Analysis: Record the UV-Vis spectrum of each solution in a quartz cuvette against a solvent blank.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized this compound sample.

The diagram below illustrates the key functional groups and their expected spectroscopic signatures.

References

- 1. Cas 4198-93-0,this compound | lookchem [lookchem.com]

- 2. DE3701502A1 - Process for the preparation of triphenylmethyl hydroperoxide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Triphenylmethyl hydroperoxide | C19H16O2 | CID 95245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. researchgate.net [researchgate.net]

- 10. amt.copernicus.org [amt.copernicus.org]

In-depth Theoretical Analysis of Trityl Hydroperoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Trityl hydroperoxide (TrOOH), a tertiary alkyl hydroperoxide, serves as a valuable oxidizing agent in various chemical transformations and has been a subject of interest in studies of reaction mechanisms, particularly those involving radical intermediates. A thorough understanding of its structural, electronic, and reactive properties at a molecular level is crucial for its effective application and for the development of novel catalytic systems. This technical guide provides a summary of available data and outlines the theoretical approaches that can be employed for an in-depth computational analysis of this compound.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data, compiled from various chemical databases, provides a baseline for experimental and computational work.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₆O₂ | - |

| Molecular Weight | 276.33 g/mol | - |

| CAS Number | 4198-93-0 | - |

| Appearance | White crystalline solid | - |

| Melting Point | 81-83 °C | - |

| Boiling Point | Decomposes | - |

| Solubility | Soluble in most organic solvents, insoluble in water | - |

Theoretical and Computational Methodology

A robust theoretical investigation of this compound would necessitate the use of quantum chemical methods to elucidate its molecular structure, electronic properties, and reaction energetics. The following protocols outline the standard computational approaches.

Geometry Optimization and Vibrational Analysis

The first step in a theoretical study is to determine the equilibrium geometry of the molecule.

Protocol:

-

Method: Density Functional Theory (DFT) is a widely used and computationally efficient method for this purpose. The B3LYP functional is a common choice that often provides a good balance of accuracy and computational cost.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), is a suitable starting point for geometry optimization. For higher accuracy, larger basis sets like 6-311+G(d,p) or cc-pVTZ can be employed.

-

Software: Standard quantum chemistry software packages such as Gaussian, ORCA, or NWChem can be used to perform these calculations.

-

Procedure: An initial guess for the structure of this compound is created. A geometry optimization calculation is then performed to find the minimum energy structure.

-

Verification: Following optimization, a vibrational frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra if available.

Electronic Structure Analysis

Understanding the electronic properties of this compound is key to predicting its reactivity.

Protocol:

-

Method: Using the optimized geometry, a single-point energy calculation can be performed at a higher level of theory or with a larger basis set for more accurate electronic properties.

-

Properties to Analyze:

-

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

-

Potential Signaling Pathways and Reaction Mechanisms

This compound is known to participate in reactions involving the cleavage of the weak O-O bond, often leading to the formation of radical species. Theoretical calculations can be instrumental in elucidating the mechanisms of these reactions.

Homolytic O-O Bond Cleavage

The decomposition of this compound can proceed via homolytic cleavage of the peroxide bond to generate a trityl radical (TrO•) and a hydroxyl radical (•OH).

Caption: Homolytic cleavage of the this compound O-O bond.

Computational Protocol for Reaction Mechanism Studies:

-

Reactant and Product Optimization: The geometries of the reactant (this compound) and the products (trityl and hydroxyl radicals) are optimized.

-

Transition State Search: A transition state (TS) search is performed to locate the saddle point on the potential energy surface connecting the reactant and products. Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are commonly used.

-

Frequency Calculation at TS: A frequency calculation on the located TS structure should yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located TS connects the intended reactant and product minima.

-

Activation Energy Calculation: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactant. The reaction enthalpy (ΔH) is the energy difference between the products and the reactant.

Experimental Protocols (Cited in Related Literature)

While specific experimental protocols for theoretical studies on this compound are not available, related literature on peroxide chemistry often cites the following or similar methodologies for synthesis and characterization, which are essential for validating computational results.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of trityl chloride with hydrogen peroxide in the presence of a base.

Protocol:

-

Dissolve trityl chloride in a suitable organic solvent (e.g., diethyl ether).

-

Add an aqueous solution of hydrogen peroxide (e.g., 30%).

-

Slowly add a base (e.g., aqueous sodium hydroxide) while maintaining a low temperature (e.g., 0 °C) with vigorous stirring.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., petroleum ether) to obtain pure this compound.

Characterization

The synthesized this compound would be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the O-H and O-O stretching vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the compound.

Logical Workflow for a Comprehensive Theoretical Study

A comprehensive theoretical investigation of this compound would follow a logical workflow to ensure a thorough analysis.

Caption: A logical workflow for the theoretical study of this compound.

This technical guide provides a framework for conducting in-depth theoretical calculations on this compound. While specific published computational data on this molecule is scarce, the outlined protocols and methodologies are standard in the field of computational chemistry and can be readily applied to gain a deeper understanding of its structure, properties, and reactivity. Such studies are invaluable for rationalizing its chemical behavior and for the design of new applications in organic synthesis and drug development. Researchers are encouraged to use this guide as a starting point for their own computational investigations, which will undoubtedly contribute to a more complete picture of the chemistry of this compound.

Methodological & Application

Application Notes and Protocols: Trityl Hydroperoxide as an Oxidizing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of trityl hydroperoxide (TrOOH) as a versatile and selective oxidizing agent in organic synthesis. This compound, a stable, crystalline solid, offers a valuable alternative to other organic hydroperoxides, such as tert-butyl hydroperoxide (TBHP) and cumene (B47948) hydroperoxide (CHP), in a variety of oxidation reactions. Its applications range from the enantioselective epoxidation of allylic alcohols to the oxidation of sulfides and amines.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | C₁₉H₁₆O₂ |

| Molecular Weight | 276.33 g/mol |

| Appearance | White, crystalline solid |

| Melting Point | 87.5–88.5 °C |

| Density | 1.27 g/mL |

| Solubility | Soluble in most organic solvents; insoluble in water. |

Key Applications and Experimental Protocols

This compound is a potent and selective oxidizing agent utilized in several key transformations in organic synthesis. Below are detailed protocols for some of its primary applications.

Enantioselective Epoxidation of Allylic Alcohols

This compound can be employed as the oxidant in the Sharpless-Katsuki asymmetric epoxidation of primary and secondary allylic alcohols. This reaction is renowned for its high enantioselectivity, providing access to chiral epoxy alcohols, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[1][2][3][4][5]

Reaction Principle:

The reaction utilizes a catalyst formed in situ from titanium tetraisopropoxide and a chiral diethyl tartrate (DET) ligand. The allylic alcohol coordinates to the titanium center, and the this compound delivers an oxygen atom to one face of the double bond, directed by the chiral ligand.

Experimental Protocol: Asymmetric Epoxidation of Geraniol (B1671447) (Adapted from Sharpless Epoxidation Protocol)

Materials:

-

Geraniol

-

This compound (TrOOH)

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

(+)-Diethyl tartrate ((+)-DET)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

3Å Molecular sieves, activated powder

-

Sodium hydroxide (B78521) solution, 10% aqueous

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add activated 3Å molecular sieves (0.5 g).

-

Add anhydrous dichloromethane (50 mL) and cool the flask to -20 °C in a cryocool.

-

To the cooled solution, add (+)-diethyl tartrate (0.68 mL, 4.0 mmol) followed by titanium(IV) isopropoxide (1.0 mL, 3.4 mmol) via syringe. Stir the mixture for 30 minutes at -20 °C.

-

Prepare a solution of geraniol (1.54 g, 10 mmol) in anhydrous dichloromethane (10 mL).

-

Prepare a solution of this compound (3.32 g, 12 mmol) in anhydrous dichloromethane (20 mL).

-

Slowly add the geraniol solution to the catalyst mixture, followed by the dropwise addition of the this compound solution over 10 minutes, ensuring the temperature remains below -20 °C.

-

Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding 10 mL of 10% aqueous sodium hydroxide solution.

-

Remove the flask from the cooling bath and stir vigorously for 1 hour at room temperature.

-

Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with dichloromethane (3 x 20 mL).

-

Combine the organic filtrates and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired epoxy alcohol.

Quantitative Data:

While specific data for this compound in this exact reaction is not widely published, yields and enantiomeric excesses are expected to be comparable to those achieved with tert-butyl hydroperoxide, which are typically high (>90% yield, >90% ee).[4]

Enantioselective Oxidation of Sulfides to Sulfoxides

The Kagan-Modena oxidation provides a method for the asymmetric oxidation of prochiral sulfides to chiral sulfoxides, which are important auxiliaries and building blocks in organic synthesis. This compound has been reported as an effective oxidant in a molybdenum-catalyzed version of this reaction.[6] The standard Kagan protocol utilizes a titanium-based catalyst.[6]

Reaction Principle:

A chiral complex, typically formed from a titanium or molybdenum precursor and a chiral ligand like diethyl tartrate, catalyzes the enantioselective transfer of an oxygen atom from this compound to the sulfur atom of the sulfide (B99878).

Experimental Protocol: Asymmetric Oxidation of Methyl p-Tolyl Sulfide (Adapted from Kagan-Modena Protocol)

Materials:

-

Methyl p-tolyl sulfide

-

This compound (TrOOH)

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

(+)-Diethyl tartrate ((+)-DET)

-

Water, deionized

-

Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

-

In a flame-dried, nitrogen-flushed round-bottom flask, prepare the catalyst by adding titanium(IV) isopropoxide (0.284 g, 1 mmol) to anhydrous dichloromethane (5 mL).

-

Add (+)-diethyl tartrate (0.412 g, 2 mmol) to the solution and stir for 5 minutes at room temperature.

-

Add deionized water (18 µL, 1 mmol) and stir the mixture for another 30 minutes at room temperature to form the chiral catalyst complex.

-

Cool the mixture to -20 °C.

-

In a separate flask, dissolve methyl p-tolyl sulfide (0.138 g, 1 mmol) in anhydrous dichloromethane (2 mL).

-

Add the sulfide solution to the pre-formed catalyst mixture.

-

Slowly add a solution of this compound (0.304 g, 1.1 mmol) in anhydrous dichloromethane (3 mL) to the reaction mixture, maintaining the temperature at -20 °C.

-

Stir the reaction at -20 °C and monitor its progress by TLC.

-

After completion (typically 4-8 hours), quench the reaction by adding a few drops of water.

-

Warm the mixture to room temperature and add 10 mL of water.

-

Extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude sulfoxide (B87167) by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Quantitative Data for Sulfide Oxidation:

The following table summarizes representative yields for the oxidation of various sulfides to sulfoxides using hydroperoxide-based systems.

| Sulfide Substrate | Oxidant | Catalyst System | Yield (%) | Reference |

| Methyl phenyl sulfide | H₂O₂ | Glacial Acetic Acid | 98 | [7] |

| Di-n-butyl sulfide | H₂O₂ | Glacial Acetic Acid | 95 | [7] |

| Thioanisole | H₂O₂ | PAMAM-G1-PMo | >90 | [8] |

| Dibenzyl sulfide | H₂O₂ | PAMAM-G1-PMo | >90 | [8] |

Oxidation of Secondary Amines to Nitrones

This compound can be used for the oxidation of secondary amines to nitrones. Nitrones are valuable 1,3-dipoles used in cycloaddition reactions to synthesize various heterocyclic compounds.[9][10][11][12]

Reaction Principle:

The oxidation of a secondary amine with this compound typically proceeds via the intermediate formation of a hydroxylamine, which is then further oxidized to the corresponding nitrone.

Experimental Protocol: Oxidation of N-Benzyl-N-phenylamine (Adapted Protocol)

Materials:

-

N-Benzyl-N-phenylamine

-

This compound (TrOOH)

-

Methanol (B129727) (MeOH)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

To a solution of N-benzyl-N-phenylamine (1.83 g, 10 mmol) in methanol (50 mL), add sodium bicarbonate (1.68 g, 20 mmol).

-

Add this compound (3.04 g, 11 mmol) portion-wise to the stirred suspension at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC. The reaction may require gentle heating (40-50 °C) to proceed at a reasonable rate.

-

Upon completion, dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the corresponding nitrone.

Diagrams and Workflows

General Workflow for this compound Mediated Oxidation

Caption: General experimental workflow for oxidation reactions using this compound.

Safety and Handling

This compound is a strong oxidizing agent and should be handled with care.[13] It is an unusually stable hydroperoxide but can be susceptible to induced explosive decomposition. It should be stored in a cool, dark place. Avoid contact with skin and eyes, and work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound serves as a valuable and selective oxidizing agent in a range of important synthetic transformations. Its solid nature and stability offer handling advantages over some other hydroperoxides. The protocols provided herein, some of which are adapted from well-established methods using analogous oxidants, offer a starting point for researchers to explore the utility of this compound in their own synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Katsuki Sharpless Asymmetric Epoxidation and its Synthetic Applications | PPTX [slideshare.net]

- 4. organicreactions.org [organicreactions.org]

- 5. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

Application Notes and Protocols: Trityl Hydroperoxide for the Epoxidation of Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trityl hydroperoxide ((C₆H₅)₃COOH), abbreviated as TrOOH or THP, is a solid, organic hydroperoxide that serves as a selective oxidizing agent in organic synthesis. While less common than other hydroperoxides like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂), it offers unique reactivity in certain applications, particularly in metal-catalyzed epoxidation reactions. Its bulky trityl group can influence the stereoselectivity of these transformations. This document provides an overview of its application in alkene epoxidation, including a detailed protocol for a vanadium-catalyzed reaction, and a summary of relevant data.

Application Notes

This compound is a powerful and selective oxidizing agent used for various transformations, including the oxidation of alcohols and amines. In the context of alkene epoxidation, it is often employed with transition metal catalysts, such as those based on vanadium or titanium.

Advantages and Considerations:

-

Selectivity: The steric bulk of the trityl group can lead to higher selectivity in certain epoxidation reactions compared to smaller hydroperoxides.

-

Solid Reagent: As a crystalline solid, this compound can be easier to handle and measure compared to solutions of other hydroperoxides.

-

Reactivity: this compound can participate in asymmetric epoxidation reactions, and in some cases, at a significant rate with high enantiomeric excess.[1]

-

Catalyst Systems: Vanadium catalysts, such as vanadyl acetylacetonate (B107027) (VO(acac)₂), are effective in activating this compound for the epoxidation of substrates like allylic alcohols.

-

Safety: Like all peroxides, this compound is potentially hazardous and can be explosive under certain conditions. It should be handled with appropriate care, avoiding heat, shock, and contamination.

Data Presentation

The use of this compound for the epoxidation of a wide range of simple alkenes is not extensively documented in readily available literature, with many studies favoring TBHP or H₂O₂. However, specific applications demonstrate its utility. The following table summarizes a representative example of a vanadium-catalyzed epoxidation using this compound.

| Substrate | Catalyst | Oxidant | Solvent | Temp. (°C) | Product | Yield (%) |

| Bis-alkenyl thioether | VO(acac)₂ | TrOOH | CH₂Cl₂ | rt | Thioether mono-epoxide | 80 |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from triphenylmethanol (B194598) and hydrogen peroxide in the presence of an acid catalyst.[2] An alternative high-yield synthesis starts from triphenylchloromethane:

-

Dissolve 431 g (1.5 mol) of triphenylchloromethane (97%) in 700 g of toluene (B28343).

-

Add 151 g (1.8 mol) of sodium bicarbonate to the solution.

-

With vigorous stirring, add 437 g (9 mol) of 70% by weight H₂O₂ dropwise at approximately 15°C over about 30 minutes.

-

Stir the mixture at 15 to 20°C for an additional 30 minutes.

-

Add 500 ml of water and stir for 5 minutes.

-

Separate the aqueous phase.

-

Wash the organic phase twice with 1 liter of water, dry with 50 g of anhydrous sodium sulfate, and filter.

-

Remove the toluene under vacuum at 25 to 30°C to obtain a solid residue.

-

Wash the residue with a small amount of petroleum ether and dry to yield approximately 412 g (99% yield) of this compound as a fine powder.[3]

General Protocol for Vanadium-Catalyzed Epoxidation of an Alkene

This protocol is based on the successful epoxidation of a bis-alkenyl thioether and can be adapted for other nucleophilic alkenes, such as allylic alcohols.

Materials:

-

Alkene substrate

-

This compound (TrOOH)

-

Vanadyl acetylacetonate (VO(acac)₂)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the alkene substrate in anhydrous dichloromethane.

-

Add a catalytic amount of vanadyl acetylacetonate (e.g., 1-5 mol%) to the solution and stir until it dissolves.

-

In a separate flask, prepare a solution of this compound (typically 1.1 to 1.5 equivalents relative to the alkene) in anhydrous dichloromethane.

-

Slowly add the this compound solution to the stirred solution of the alkene and catalyst at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired epoxide.

Visualizations

Catalytic Cycle of Vanadium-Catalyzed Epoxidation

Caption: Proposed catalytic cycle for the epoxidation of an alkene with this compound catalyzed by a vanadium(V) species.

Experimental Workflow for Alkene Epoxidation

Caption: A typical experimental workflow for the vanadium-catalyzed epoxidation of an alkene using this compound.

References

Application Notes and Protocols: Trityl Hydroperoxide as a Radical Initiator in Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radical polymerization is a fundamental and widely utilized method for the synthesis of a vast array of polymeric materials. The selection of an appropriate initiator is crucial as it significantly influences the polymerization kinetics, the properties of the resulting polymer, and the conditions under which the reaction can be effectively controlled. Organic hydroperoxides represent a versatile class of thermal initiators capable of generating free radicals upon decomposition, thereby initiating the polymerization of various vinyl monomers.